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Compound of Interest

Compound Name: H-Ala-Gly-Tyr-NH2

Cat. No.: B1337203

Get Quote

Target Analyte: Alanyl-Glycyl-Tyrosine Amide (AGY-NH2) Assay Models: Caco-2 Transwell

System (PEPT1 Transport) & PAMPA (Passive Diffusion) Detection Method: HPLC-FLD

(Tyrosine Fluorescence)

Abstract & Strategic Rationale
Ala-Gly-Tyr-NH2 (AGY-NH2) is a synthetic tripeptide often utilized as a model substrate to

evaluate proton-coupled oligopeptide transport systems (specifically PEPT1/SLC15A1) and

blood-brain barrier (BBB) integrity. Unlike its free-acid counterpart, the C-terminal amidation of

AGY-NH2 mimics the stability of endogenous neuropeptides (e.g., TRH, enkephalins) by

resisting carboxypeptidase degradation.

This application note details a rigorous workflow to determine the permeability coefficient (

) of AGY-NH2. Crucially, it distinguishes between active influx (mediated by PEPT1) and
passive paracellular diffusion. We employ a pH-gradient Caco-2 assay validated by competitive
inhibition with Gly-Sar, ensuring the data reflects biological transport mechanisms rather than
simple leakage.
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Before initiating transport studies, the analyte's stability profile must be established to ensure

that the detected signal represents the intact parent molecule.

Property Value / Characteristic Impact on Protocol

Sequence Ala-Gly-Tyr-NH2
Tripeptide structure fits the

PEPT1 substrate pocket.

Molecular Weight ~322.36 g/mol
Low MW favors high

permeability if transported.

Hydrophobicity Hydrophilic (LogP < 0)

Poor passive transcellular

diffusion; relies on

transporters.

Detection Tag Tyrosine (Y)

Intrinsic fluorescence (Ex

274nm / Em 303nm) allows

label-free detection.

Stability C-term Amidation

High resistance to

carboxypeptidases; however,

aminopeptidases (apical brush

border) may still degrade N-

terminus.

Expert Insight: Always include a "Stability Control" well. Incubate AGY-NH2 with Caco-2

homogenate for 120 minutes at 37°C. If >10% degradation occurs, add Bestatin

(aminopeptidase inhibitor) to the transport buffer to measure permeability independent of

metabolism.

Experimental Workflow Visualization
The following diagram outlines the decision matrix for the permeability study, ensuring quality

control at every stage.
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Caption: Workflow for AGY-NH2 permeability profiling. Note the parallel inhibition study to

confirm transporter specificity.

Protocol: Caco-2 Permeability Assay (PEPT1
Focused)
The Importance of the pH Gradient
The Peptide Transporter 1 (PEPT1) functions as a proton/peptide symporter. It utilizes the

inwardly directed proton gradient (acidic microclimate of the small intestine) to drive peptide

uptake.

Standard Assay: Apical pH 7.4 / Basolateral pH 7.4

INCORRECT for PEPT1. This eliminates the driving force.

Optimized Assay: Apical pH 6.0 / Basolateral pH 7.4

CORRECT. Mimics the physiological gradient.

Buffer Preparation
Transport Buffer A (Apical): HBSS buffered with 10 mM MES, pH adjusted to 6.0.

Transport Buffer B (Basolateral): HBSS buffered with 25 mM HEPES, pH adjusted to 7.4.

Stop Solution: Ice-cold Acetonitrile containing 0.1% Formic Acid (to quench metabolism and

precipitate proteins).

Step-by-Step Procedure
Monolayer Validation: Use Caco-2 cells differentiated for 21 days on Transwell® inserts (0.4

µm pore size). Measure Transepithelial Electrical Resistance (TEER).[1] Only use wells with

TEER > 300

.

Equilibration: Wash monolayers twice with pre-warmed HBSS. Incubate with blank Transport

Buffers (A in apical, B in basolateral) for 15 min at 37°C.
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Dosing:

Test Well: Replace Apical buffer with 100 µM AGY-NH2 in Buffer A (pH 6.0).

Inhibition Well: Replace Apical buffer with 100 µM AGY-NH2 + 10 mM Gly-Sar (Glycyl-

Sarcosine) in Buffer A.

Leakage Control: Add Lucifer Yellow (100 µM) to a separate well to monitor paracellular

integrity.

Incubation: Incubate at 37°C with orbital shaking (50 rpm) to minimize the unstirred water

layer.

Sampling:

Withdraw 100 µL from the Basolateral (Receiver) compartment at 30, 60, 90, and 120

minutes.

Immediately replace the withdrawn volume with fresh, pre-warmed Buffer B (pH 7.4) to

maintain sink conditions.

Sample Processing: Mix samples 1:1 with Stop Solution if metabolic instability is suspected;

otherwise, inject directly into HPLC.

Analytical Protocol: HPLC-FLD Detection
Tyrosine fluorescence provides superior sensitivity compared to UV (280 nm), allowing for

lower dosing concentrations and more accurate detection of early time-point transport.
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Parameter Setting

Column
C18 Reverse Phase (e.g., Agilent Zorbax

Eclipse Plus, 3.5 µm, 4.6 x 100 mm)

Mobile Phase A Water + 0.1% TFA (Trifluoroacetic Acid)

Mobile Phase B Acetonitrile + 0.1% TFA

Gradient 5% B to 30% B over 10 minutes

Flow Rate 1.0 mL/min

Detection (FLD) Excitation: 274 nm / Emission: 303 nm

Injection Vol 20 - 50 µL

Critical QC: Tyrosine fluorescence is pH-sensitive (quenched at high pH). Ensure all standards

and samples are acidified (e.g., with 0.1% TFA or Formic Acid) to the same pH prior to injection

to normalize the quantum yield.

Mechanistic Visualization: PEPT1 Transport
This diagram illustrates the specific molecular mechanism being interrogated.
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Caption: Proton-coupled transport of AGY-NH2 via PEPT1. The pH gradient (6.0 to 7.4) drives

the symporter.

Data Analysis & Interpretation
Calculation of
Calculate the Apparent Permeability Coefficient (

) using the following equation:

: Rate of permeation (slope of the cumulative amount transported vs. time plot,

).

: Surface area of the filter (

, typically 1.12

for 12-well Transwells).

: Initial donor concentration (
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).

Interpreting the Results
High Permeability:

cm/s indicates excellent oral bioavailability potential.

Active Transport Verification: Calculate the Inhibition Ratio:

If inhibition is > 50%, transport is predominantly PEPT1-mediated.

If inhibition is < 10%, transport is likely passive paracellular.

Mass Balance (Recovery)
Always calculate recovery to rule out non-specific binding or degradation:

Acceptable Range: 80% - 120%.

Low recovery (<70%) suggests intracellular metabolism or binding to the plastic device.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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